2-Imino-6-methylidenequinazolin-4-one
Description
2-Imino-6-methylidenequinazolin-4-one is a quinazolinone derivative characterized by its unique structural features: an imino group (-NH) at position 2 and a methylidene group (=CH2) at position 4. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its reactivity and stability are influenced by the conjugation of the imino group with the quinazolinone core, which enhances resonance stabilization compared to simpler analogs .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-imino-6-methylidenequinazolin-4-one |
InChI |
InChI=1S/C9H7N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H2,(H2,10,12,13) |
InChI Key |
SFSCSHBICZXASN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=N)NC(=O)C2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-methylidenequinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted with suitable reagents to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for 2-Imino-6-methylidenequinazolin-4-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-methylidenequinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Imino-6-methylidenequinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Imino-6-methylidenequinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Analysis :
- 2-Imino-6-methylidenequinazolin-4-one lacks halogen substituents (e.g., iodine or bromine) found in analogs from and , which may reduce its molecular weight and alter lipophilicity.
- Thiadiazole-containing analogs (e.g., ) exhibit higher molecular complexity and hydrogen-bonding capacity due to sulfur and nitrogen atoms, which could improve target binding in biological systems.
Physicochemical Properties
- Solubility: Halogenated compounds (e.g., ) are generally less polar than 2-imino-6-methylidenequinazolin-4-one, which may limit their aqueous solubility.
- Stability: The 2-imino group in the target compound enhances resonance stabilization, whereas 3-amino substituents (as in ) rely on hydrogen bonding for stability .
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